

Crystal Structure of 2-Methylquinoline-4-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylquinoline-4-carbonitrile**

Cat. No.: **B1297338**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylquinoline-4-carbonitrile, a heterocyclic aromatic compound, holds significant interest within the fields of medicinal chemistry and materials science. Its structural framework, featuring a quinoline core substituted with a methyl group at the 2-position and a nitrile group at the 4-position, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for elucidating structure-property relationships, guiding rational drug design, and engineering materials with tailored functionalities.

This technical guide provides a comprehensive overview of the methodologies and data associated with the crystal structure analysis of **2-Methylquinoline-4-carbonitrile**. Due to the current unavailability of publicly accessible, experimentally determined crystallographic data for this specific compound, this document outlines the theoretical framework, standard experimental protocols, and data presentation formats that would be integral to such an analysis. It further presents a comparative analysis of closely related quinoline derivatives for which crystal structures have been determined, offering valuable insights into the expected molecular geometry and intermolecular interactions.

Experimental Protocols

A definitive crystal structure analysis of **2-Methylquinoline-4-carbonitrile** would necessitate a multi-step experimental workflow, beginning with the synthesis of the compound and culminating in the refinement of its crystal structure.

Synthesis and Crystallization

The synthesis of **2-Methylquinoline-4-carbonitrile** can be achieved through various established synthetic routes for quinoline derivatives. A common approach involves the Pfitzinger reaction or a related condensation reaction. Following synthesis and purification, the critical step of growing single crystals suitable for X-ray diffraction is undertaken. This is often the most challenging aspect of the analysis. Standard crystallization techniques include:

- Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
- Vapor Diffusion: A solution of the compound is placed in a sealed container with a reservoir of a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.
- Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

The choice of solvent or solvent system is crucial and is typically determined empirically.

X-ray Diffraction Data Collection

Once a high-quality single crystal is obtained, it is mounted on a goniometer and subjected to a monochromatic X-ray beam. Modern crystallographic studies typically employ a diffractometer equipped with a sensitive detector, such as a CCD or CMOS sensor. The crystal is rotated in the X-ray beam, and the diffraction pattern, consisting of a series of spots of varying intensities, is recorded at numerous orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The phase problem, a central challenge in crystallography, is then

addressed using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial molecular model.

The model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using metrics such as the R-factor and the goodness-of-fit.

Data Presentation

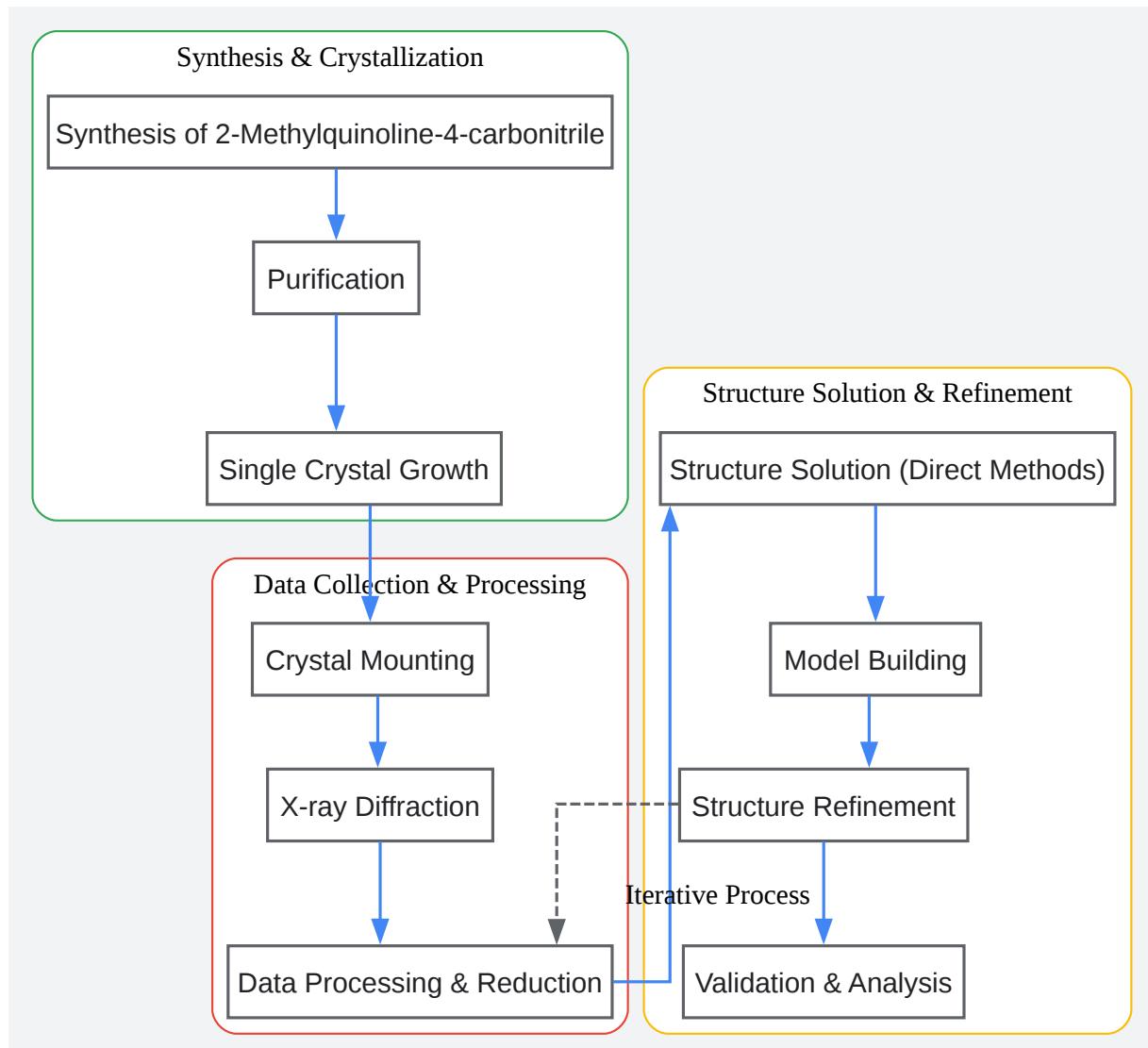
The results of a crystal structure analysis are typically presented in a standardized format, including tables of crystallographic data, atomic coordinates, bond lengths, bond angles, and torsion angles.

Table 1: Hypothetical Crystallographic Data for **2-Methylquinoline-4-carbonitrile**

Parameter	Value
Empirical formula	C ₁₁ H ₈ N ₂
Formula weight	168.19 g/mol
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	a = X.XXX(X) Å, α = 90°
	b = Y.YYY(Y) Å, β = YY.YYY(Y)°
	c = Z.ZZZ(Z) Å, γ = 90°
Volume	VVV.V(V) Å ³
Z	4
Density (calculated)	D.DDD Mg/m ³
Absorption coefficient	$\mu.\mu\mu\mu$ mm ⁻¹
F(000)	FFF
Crystal size	X.XX x Y.YY x Z.ZZ mm
Theta range for data collection	0.00 to 00.00°
Index ranges	-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collected	NNNNN
Independent reflections	nnnnn [R(int) = 0.rrr]
Completeness to theta = 00.00°	99.9 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	nnnnn / 0 / ppp
Goodness-of-fit on F ²	S.SSS

Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.rrrr, wR_2 = 0.wwww$
R indices (all data)	$R_1 = 0.rrrr, wR_2 = 0.wwww$
Largest diff. peak and hole	p.ddd and -h.ddd e. \AA^{-3}

Table 2: Hypothetical Selected Bond Lengths (\AA) and Angles ($^\circ$) for **2-Methylquinoline-4-carbonitrile**



Bond/Angle	Length (\AA) / Angle ($^\circ$)
N(1)-C(2)	X.XXX(X)
C(2)-C(11)	X.XXX(X)
C(4)-C(12)	X.XXX(X)
C(12)-N(2)	X.XXX(X)
N(1)-C(2)-C(3)	YYY.Y(Y)
C(3)-C(4)-C(12)	YYY.Y(Y)

Mandatory Visualizations

Diagrams are essential for visualizing experimental workflows and logical relationships in crystal structure analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the crystal structure analysis of **2-Methylquinoline-4-carbonitrile**.

Conclusion

While a definitive, experimentally determined crystal structure of **2-Methylquinoline-4-carbonitrile** is not currently available in the public domain, this guide provides a comprehensive framework for its analysis. The detailed experimental protocols, standardized data presentation formats, and illustrative workflow diagrams serve as a valuable resource for researchers undertaking the crystallographic study of this and related quinoline derivatives. The elucidation of its precise three-dimensional structure will undoubtedly contribute to a deeper understanding of its chemical behavior and pave the way for its application in drug discovery and materials science.

- To cite this document: BenchChem. [Crystal Structure of 2-Methylquinoline-4-carbonitrile: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1297338#crystal-structure-analysis-of-2-methylquinoline-4-carbonitrile\]](https://www.benchchem.com/product/b1297338#crystal-structure-analysis-of-2-methylquinoline-4-carbonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com